molecular formula C29H29N3O9S B2720191 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate CAS No. 851094-06-9

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

Cat. No.: B2720191
CAS No.: 851094-06-9
M. Wt: 595.62
InChI Key: BCKRTQMWCHDETR-UHFFFAOYSA-N
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Description

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C29H29N3O9S and its molecular weight is 595.62. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-bonded Molecular Structures

Research demonstrates the complex hydrogen-bonded sheets and chains in related compounds, emphasizing their potential in crystallography and molecular design. For instance, studies have shown that molecules like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate form complex sheets through a combination of hydrogen bonds, offering insights into molecular packing and interactions crucial for designing new materials with specific properties (Portilla et al., 2007).

Reactivity and Transformations

Compounds bearing the sulfonyl group and pyrazole moiety have been investigated for their reactivity and transformation potential. For example, sulfonyl-substituted spirocyclic 3H-pyrazoles demonstrate significant transformations under various conditions, such as thermal, acid-catalyzed, and photolytic transformations, highlighting their versatility in synthetic chemistry (Vasin et al., 2014).

Synthesis and Spectral Studies

Further research into the synthesis and spectral characterization of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their derivatives expands the understanding of these compounds' structural features. This includes exploring carbon-sulfur bond fission reactions, which are pertinent in developing new synthetic pathways and materials (El-Bardan, 1992).

Julia-Kocienski Olefination Applications

The use of bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction has been explored, demonstrating the utility of sulfones in creating diverse alkenes and dienes. This research contributes to the development of methods for constructing complex molecular architectures, useful in material science and drug synthesis (Alonso et al., 2005).

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O9S/c1-5-38-24-17-20(18-25(39-6-2)26(24)40-7-3)29(33)41-28-27(19(4)30-31(28)21-11-9-8-10-12-21)42(36,37)23-15-13-22(14-16-23)32(34)35/h8-18H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKRTQMWCHDETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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